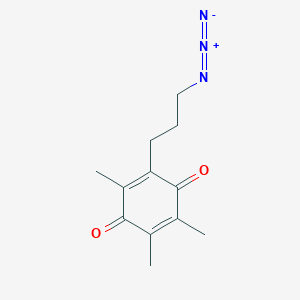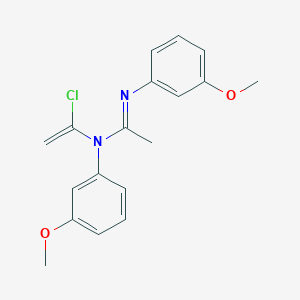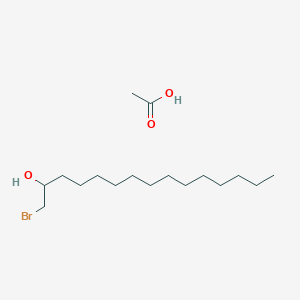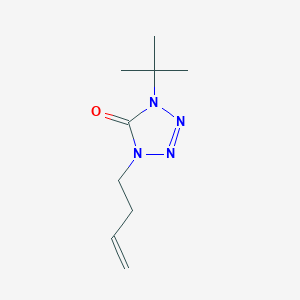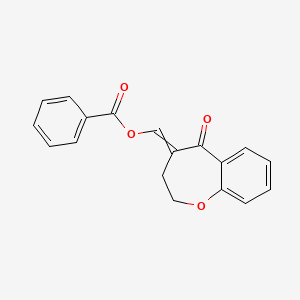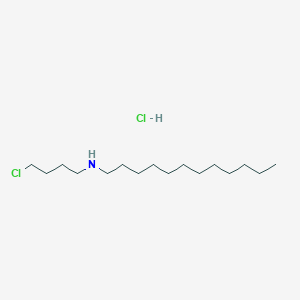
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride is a chemical compound with the molecular formula C16H34ClN. It is a derivative of dodecanamine, where a 4-chlorobutyl group is attached to the nitrogen atom. This compound is typically used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobutyl)dodecan-1-amine;hydrochloride typically involves the reaction of dodecanamine with 1-chloro-4-butane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: The compound can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of N-(4-substituted butyl)dodecan-1-amine derivatives.
Oxidation: Formation of N-(4-chlorobutyl)dodecanamide or nitriles.
Reduction: Formation of N-(4-aminobutyl)dodecan-1-amine.
Aplicaciones Científicas De Investigación
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobutyl)dodecan-1-amine;hydrochloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanamine: The parent compound, lacking the 4-chlorobutyl group.
N-(4-bromobutyl)dodecan-1-amine: Similar structure but with a bromine atom instead of chlorine.
N-(4-hydroxybutyl)dodecan-1-amine: Contains a hydroxyl group instead of chlorine.
Uniqueness
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or in the synthesis of specialized organic compounds.
Propiedades
Número CAS |
88090-21-5 |
|---|---|
Fórmula molecular |
C16H35Cl2N |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H34ClN.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17;/h18H,2-16H2,1H3;1H |
Clave InChI |
XRDZVUSLRCVHTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)

